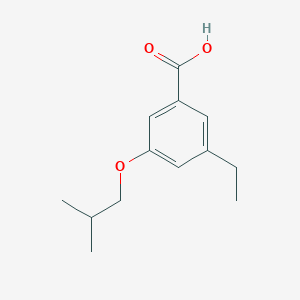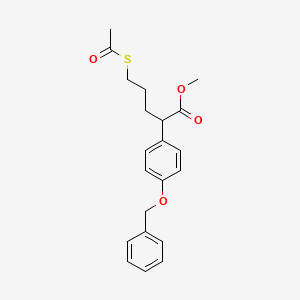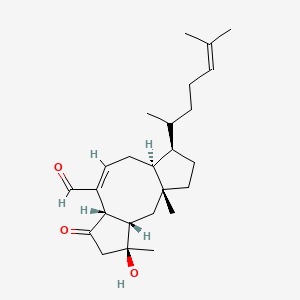
3-Hydroxy-5-oxo-ophiobola-7,19-dien-25-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophiobolin C is a sesterterpenoid compound that belongs to the ophiobolin family of natural products. These compounds are characterized by a unique 5-8-5 tricyclic skeleton and are primarily isolated from fungi, particularly species of the genera Bipolaris and Aspergillus . Ophiobolin C exhibits significant cytotoxicity and has potential medicinal applications due to its biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of ophiobolin C involves a bifunctional terpene synthase that catalyzes both chain elongation and cyclization . In Aspergillus ustus, the biosynthesis pathway includes the action of an unclustered oxidase that catalyzes dehydrogenation at specific sites . In a laboratory setting, the production of ophiobolin C can be achieved through heterologous expression in Escherichia coli, where the overexpression of codon-optimized genes and modulation of culture conditions significantly enhance yield .
Industrial Production Methods: Industrial production of ophiobolin C involves metabolic engineering and whole-cell biotransformation methods. By enhancing the expression of key biosynthetic genes and optimizing the supply of precursors and cofactors, high yields of ophiobolin C can be achieved . The use of ethanol and fatty acids as substrates has been shown to further improve production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving ophiobolin C include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed: The major products formed from the reactions of ophiobolin C include various ophiobolin derivatives, such as ophiobolin K and other structurally related compounds .
Aplicaciones Científicas De Investigación
Ophiobolin C has a wide range of scientific research applications due to its biological activities. In chemistry, it is studied for its unique structure and potential as a lead compound for drug development . In biology and medicine, ophiobolin C is investigated for its cytotoxic effects on cancer cells and its potential as an antineoplastic agent . Additionally, it has applications in the study of apoptosis and as a chemokine receptor 5 antagonist . In industry, ophiobolin C is explored for its potential use as a nematicide and other agricultural applications .
Mecanismo De Acción
Ophiobolin C exerts its effects through multiple mechanisms. It inhibits human chemokine receptor 5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This blockade is considered a potential mode of action for the treatment of HIV-1 infection . Additionally, ophiobolin C induces apoptosis in cancer cells by targeting specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ophiobolin C include other members of the ophiobolin family, such as ophiobolin A, ophiobolin B, and ophiobolin K . These compounds share the same tricyclic skeleton but differ in their functional groups and biological activities .
Uniqueness: Ophiobolin C is unique due to its specific functional groups, including a hydroxy group at position 3, an oxo group at position 5, and a formyl group at position 7 .
Propiedades
Número CAS |
19022-51-6 |
|---|---|
Fórmula molecular |
C25H38O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(1R,3S,4S,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1 |
Clave InChI |
PLWMYIADTRHIMY-LPPUBPALSA-N |
SMILES isomérico |
CC(CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@@](CC3=O)(C)O)/C=O)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


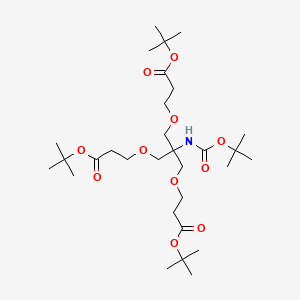
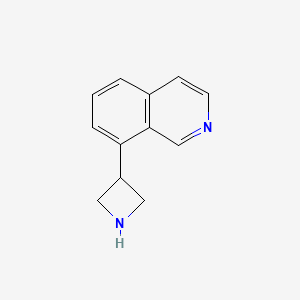
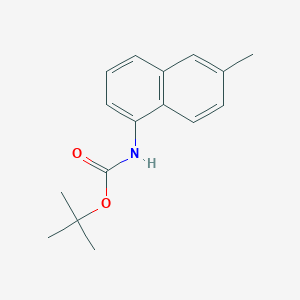
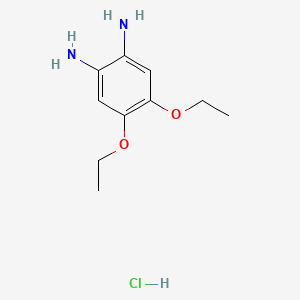
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
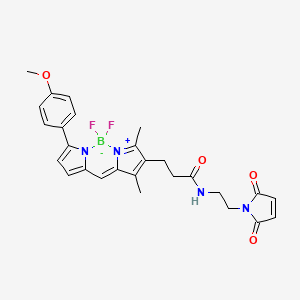
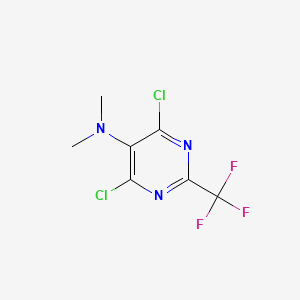
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
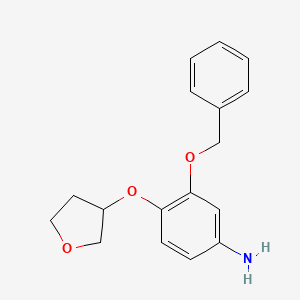
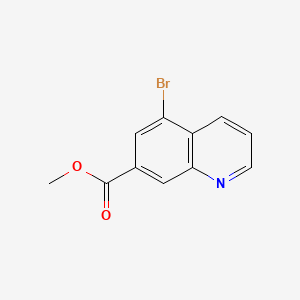
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)

